REACTION_CXSMILES
|
[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH2:5][CH:6]=[CH2:7])[CH:3]=[O:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][C:2]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)([CH2:5][CH:6]=[CH2:7])[CH2:3][OH:4] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(CC=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
ethyl acetate-hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture stirred for 3 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was then refluxed for 2 hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
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CUSTOM
|
Details
|
the excess LAH was cautiously quenched with water dropwise
|
Type
|
ADDITION
|
Details
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The mixture was then diluted with 1N aqueous HCl
|
Type
|
EXTRACTION
|
Details
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extracted with 100 mL of hexanes and two 100 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 50 mL of 1 N aqueous HCl, two 50 mL portions of brine, two 50 mL portions of saturated aqueous sodium bicarbonate, 50 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 1% to 15% ethyl acetate-hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(CC=C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |